molecular formula C12H10OS B8528825 5-Mercapto-biphenyl-2-ol

5-Mercapto-biphenyl-2-ol

Cat. No. B8528825
M. Wt: 202.27 g/mol
InChI Key: WYPJNPZVGHICJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148236B2

Procedure details

To a solution of 5-thiocyanato-biphenyl-2-ol (160 mg, 0.97 mmol) in absolute ethanol (8 mL) under nitrogen, sodium sulfide nonahydrate (298 mg, 1.1 6 mmol) was added. The resulting mixture was stirred at 85° C. for 20 min. The mixture was cooled down, made acidic with 10% aqueous HCl and extracted with ethyl acetate (×2). The combined organic layers were dried on MgSO4 and concentrated in vacuo to give the title compound as a yellow solid (105 mg, 95%) which was quickly submitted to the next reaction without further purification.
Name
5-thiocyanato-biphenyl-2-ol
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[S:1]([C:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]([OH:16])=[CH:6][CH:5]=1)C#N.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].Cl>C(O)C>[SH:1][C:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]([OH:16])=[CH:6][CH:5]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
5-thiocyanato-biphenyl-2-ol
Quantity
160 mg
Type
reactant
Smiles
S(C#N)C1=CC=C(C(=C1)C1=CC=CC=C1)O
Name
Quantity
298 mg
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 85° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×2)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
SC1=CC=C(C(=C1)C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.